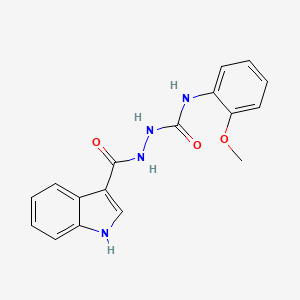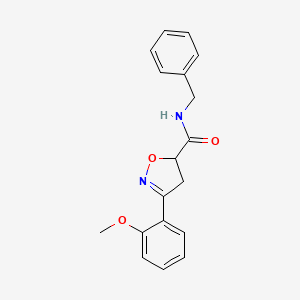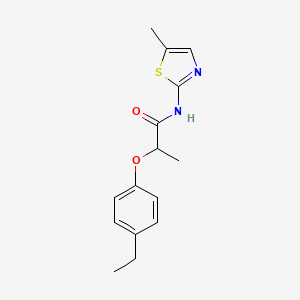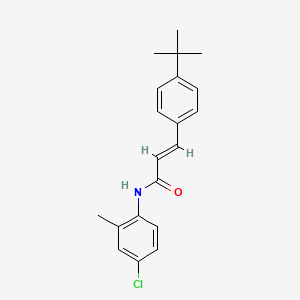
2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide
Overview
Description
2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of various cellular processes, including inflammation, immunity, and cell survival.
Scientific Research Applications
2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the NF-κB pathway, which is known to play a crucial role in the regulation of various cellular processes, including inflammation, immunity, and cell survival. By inhibiting the NF-κB pathway, 2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide has the potential to modulate the immune response and reduce inflammation, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide selectively inhibits the NF-κB pathway by blocking the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. This results in the accumulation of IκB protein, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of NF-κB-dependent genes. By inhibiting the NF-κB pathway, 2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide can modulate the immune response and reduce inflammation, making it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in various cell types. It has also been shown to inhibit the proliferation and survival of cancer cells, making it a promising candidate for the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific modulation of the immune response and inflammation. It has also been shown to have low toxicity and high stability, making it a suitable candidate for in vitro and in vivo experiments. However, 2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some in vivo experiments.
Future Directions
2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide has several potential future directions for research. It has been shown to have promising therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to determine the optimal dosing and delivery methods for 2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide in these diseases. Additionally, further research is needed to determine the potential side effects of 2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide and to develop strategies to mitigate these side effects. Finally, further research is needed to determine the potential for 2-(1H-indol-3-ylcarbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide to be used in combination with other drugs to enhance its therapeutic effects.
properties
IUPAC Name |
1-(1H-indole-3-carbonylamino)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-24-15-9-5-4-8-14(15)19-17(23)21-20-16(22)12-10-18-13-7-3-2-6-11(12)13/h2-10,18H,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAVKOUEGCJPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {[5-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetate](/img/structure/B4615320.png)

![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)
![2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4615357.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615376.png)
![3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4615380.png)
![2-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4615383.png)
![methyl 2-[(3-pyridinylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4615390.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)

![1-ethyl-5,7-dimethyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4615415.png)
![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)
